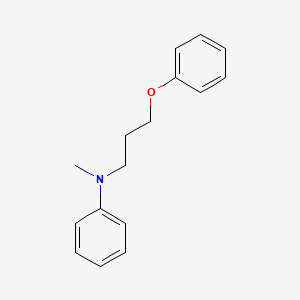

N-methyl-N-(3-phenoxypropyl)aniline

Description

N-Methyl-N-(3-phenoxypropyl)aniline is a tertiary amine characterized by a methyl group and a 3-phenoxypropyl chain attached to the nitrogen atom of an aniline moiety. This compound is synthesized via regioselective catalytic methods, as demonstrated in the preparation of structurally related epoxide derivatives (e.g., compound 1g in , synthesized using oxirane intermediates under specific conditions) . The phenoxypropyl substituent introduces steric bulk and moderate electron-donating effects due to the ether linkage, while the methyl group further modulates electronic and steric properties.

Properties

CAS No. |

861609-78-1 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-methyl-N-(3-phenoxypropyl)aniline |

InChI |

InChI=1S/C16H19NO/c1-17(15-9-4-2-5-10-15)13-8-14-18-16-11-6-3-7-12-16/h2-7,9-12H,8,13-14H2,1H3 |

InChI Key |

WIZLDNWXOVOCEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCOC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Cyclohexyl-N-(3-phenoxypropyl)aniline (1d)

- Structure : Replaces the methyl group with a cyclohexyl ring.

- This is evident in its synthesis requiring adjusted stoichiometry (, S42) .

- Applications : Likely used in studies requiring bulky tertiary amines for steric-driven selectivity.

N-Methyl-N-[4-(trifluoromethyl)phenyl]aniline

- Structure: Substitutes the phenoxypropyl chain with a trifluoromethylphenyl group.

- Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aromatic ring, making this compound more reactive in cross-coupling or substitution reactions (, Table 2e) .

- Applications : Suitable for fluorinated pharmaceutical intermediates or electronic materials.

Analogues with Modified Alkyl Chains

N-Methyl-N-((trimethylsilyl)methyl)aniline

- Structure: Features a trimethylsilyl-methyl group instead of phenoxypropyl.

- Properties : The silyl group provides steric protection and stabilizes radical intermediates, as seen in visible-light-induced Ir-catalyzed reactions () .

- Applications : Key in photoredox catalysis for generating α-carbonyl radicals.

N-(3-Phenylpropyl)aniline

- Structure: Lacks the methyl group and phenoxy moiety, with a simpler phenylpropyl chain.

- Properties: Reduced steric and electronic complexity results in lower thermal stability and higher basicity compared to N-methyl-N-(3-phenoxypropyl)aniline () .

- Applications : Primarily a precursor in dye synthesis or polymer chemistry.

Fluorinated Derivatives

N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31)

- Structure : Incorporates tetrafluoro and nitro groups on the propyl chain.

- Properties : Fluorination enhances thermal stability and lipophilicity. The nitro group introduces strong electron-withdrawing effects, enabling participation in high-energy reactions (, % yield under Na₂CO₃/MeCN conditions) .

- Applications: Potential use in agrochemicals or fluoropolymer additives.

Heterocyclic and Bioactive Analogues

N-(3-{[1-(2,5-Dimethylthiazol-4-yl)ethyl]amino}propyl)-N-methylaniline

- Structure : Integrates a thiazole ring into the alkyl chain.

- Molecular weight (C₁₇H₂₅N₃S, 303.47 g/mol) suggests suitability for drug discovery () .

- Applications : Likely explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.